molecular formula C4H10N3O5P B042189 Phosphocreatine CAS No. 67-07-2

Phosphocreatine

Cat. No.: B042189
CAS No.: 67-07-2
M. Wt: 211.11 g/mol
InChI Key: DRBBFCLWYRJSJZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Phosphocreatine primarily targets the skeletal muscles, myocardium, and brain . It interacts with adenosine diphosphate (ADP) to convert it back to adenosine triphosphate (ATP) . ATP is an important cellular energy source for short-term ATP needs prior to oxidative phosphorylation .

Mode of Action

This compound acts as a high-energy reserve in a coupled reaction . The energy given off from donating the phosphate group is used to regenerate ATP from ADP . This process is catalyzed by creatine kinase . This compound plays a particularly important role in tissues that have high, fluctuating energy demands such as muscle and brain .

Biochemical Pathways

The creatine/phosphocreatine system is important in the homeostasis of cellular bioenergetics . Creatine is synthesized from glycine and l-arginine via two enzymatic steps that occur primarily in kidney cells and hepatocytes, respectively . Once generated in hepatocytes, creatine enters circulation and is taken up by the target cells (mainly muscle and brain cells). Creatine is then phosphorylated into this compound at the expense of equimolar ATP .

Pharmacokinetics

This compound exhibits rapid elimination from the body . Most of the this compound entering systemic circulation is converted to creatine . Intravenous administration of this compound results in elevated ATP levels in the heart and red blood cells . Creatine, as an active metabolite, has been shown to partially mediate this compound’s hemorheological improvement .

Result of Action

The primary result of this compound’s action is the regeneration of ATP from ADP . This process serves as a rapidly mobilizable reserve of high-energy phosphates in skeletal muscle, myocardium, and the brain . It plays a critical role in maintaining energy homeostasis, acting as a temporal and spatial buffer of bodily energy .

Action Environment

This compound’s action is influenced by the environment within the body’s tissues. It plays a pivotal role in tissues with high, fluctuating energy requirements, such as muscle and brain tissues . Additionally, it has been found that this compound was the most enriched metabolite in the subcutaneous white adipose tissue from humans with obesity, relative to white adipose tissue from those without obesity .

Biochemical Analysis

Biochemical Properties

Phosphocreatine plays a critical role in biochemical reactions. It interacts with enzymes such as creatine kinase, which transforms creatine into this compound . This process is an important component of all vertebrates’ bioenergetic systems . This compound can donate its phosphate group to convert adenosine diphosphate (ADP) into ATP . It also interacts with phospholipids, affecting membrane properties .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by maintaining the energy balance within the cell . It plays a particularly important role in tissues that have high, fluctuating energy demands such as muscle and brain . It also has a protective effect on cellular membranes against various insults .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to donate its phosphate group to ADP to form ATP . This process is catalyzed by the enzyme complex creatine kinase . It exerts its effects at the molecular level by maintaining high local ATP:ADP ratios .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been shown to improve post-ischemic recovery of contractile function . It also prevents the depletion of intracellular ATP and internal acidification, enhancing post-ischemic recovery of protein synthesis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High-dose creatine supplementation has shown positive therapeutic results in various clinical applications

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized from arginine and glycine by the enzyme glycine amidinotransferase (GATM) in the kidney . It is then transported in the blood to the liver, where it is transformed into this compound by the enzyme complex creatine kinase .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is released into the blood by the liver and travels mainly to the muscle cells, and to a lesser extent the brain, heart, and pancreas . The transport and distribution of this compound are crucial for maintaining the energy balance within cells .

Subcellular Localization

This compound is localized in various subcellular compartments. It is particularly crucial in tissues like muscle and brain, which have high and changing energy needs .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phosphocreatine can be synthesized by phosphorylating creatine in a strongly basic medium with phosphorus oxychloride . This method was initially developed by K. Zeile and G. Fawaz and later refined by A. H. Ennor and L. A. Stocken . The reaction involves the following steps:

  • Creatine is dissolved in a strongly basic medium.
  • Phosphorus oxychloride is added to the solution.
  • The mixture is stirred and heated to facilitate the phosphorylation reaction.
  • The product is then isolated and purified.

Industrial Production Methods: Industrial production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity. The compound can be produced in the form of its sodium salt or the disodium salt of its cyclized form, phosphocreatinine .

Scientific Research Applications

Phosphocreatine has a wide range of applications in scientific research, including:

Properties

IUPAC Name

2-[methyl-[(E)-N'-phosphonocarbamimidoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N3O5P/c1-7(2-3(8)9)4(5)6-13(10,11)12/h2H2,1H3,(H,8,9)(H4,5,6,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRBBFCLWYRJSJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C(=NP(=O)(O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC(=O)O)/C(=N/P(=O)(O)O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N3O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

922-32-7 (di-hydrochloride salt)
Record name Phosphocreatine
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DSSTOX Substance ID

DTXSID0058776
Record name Glycine, N-[imino(phosphonoamino)methyl]-N-methyl-
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Molecular Weight

211.11 g/mol
Source PubChem
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Physical Description

Solid
Record name Phosphocreatine
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Boiling Point

449.1±47.0 °C at 760 mmHg
Record name Phosphocreatine
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Mechanism of Action

Adenosine triphosphate (ATP) is the primary source of chemical energy that body muscles use to perform contractions. During such contraction processes, ATP molecules are depleted as they undergo hydrolysis reactions and become adenosine diphosphate (ADP). To maintain homeostasis in muscle activity, the ATP supply of muscles must be regenerated regularly. Phosphocreatine occurs naturally within the body and is capable of regenerating ATP by transferring a high-energy phosphate from itself to ADP, resulting in the formation of ATP and creatine. This kind of regeneration of ATP with phosphocreatine typically occurs within seconds of intense muscular or neuronal effort, acting as a quickly accessible reserve of high-energy phosphates for the recycling of ATP in body muscle tissues. ATP recycling from phosphocreatine is in fact known as the quickest form of ATP regeneration.
Record name Phosphocreatine
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CAS No.

67-07-2
Record name Phosphocreatine
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Record name Phosphocreatine
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Record name Phosphocreatine
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Record name Glycine, N-[imino(phosphonoamino)methyl]-N-methyl-
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Record name Glycine, N-[imino(phosphonoamino)methyl]-N-methyl-
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Record name Phosphocreatine
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Record name PHOSPHOCREATINE
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Melting Point

194-195 °C
Record name Phosphocreatine
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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